LY 186126

Cardiotonic PDE3 inhibitor Sarcoplasmic reticulum

Researchers requiring a validated PDE3 radioligand for cardiac sarcoplasmic reticulum studies face limited availability of high-affinity, isoform-selective probes. LY 186126 (CAS 100644-00-6) directly addresses this need: - Kd of 4-8 nM for PDE3 in cardiac SR vesicles, enabling saturation/competition binding assays. - >1000-fold selectivity over PDE4 (rolipram IC50 >30 µM), eliminating off-target confounding. - Strong SR enrichment (r=0.94 vs Ca2+-ATPase) supports subcellular fractionation QC. Supplied as a solid with documented purity; routine global shipping.

Molecular Formula C16H19N3O2
Molecular Weight 285.34 g/mol
CAS No. 100644-00-6
Cat. No. B1675591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 186126
CAS100644-00-6
Synonyms1,3-dihydro-1,3,3-dimethyl-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-2H-indol-2-one
LY 186126
LY-186126
Molecular FormulaC16H19N3O2
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN=C1C2=CC3=C(C=C2)C(C(=O)N3C)(C)C
InChIInChI=1S/C16H19N3O2/c1-9-7-13(20)17-18-14(9)10-5-6-11-12(8-10)19(4)15(21)16(11,2)3/h5-6,8-9H,7H2,1-4H3,(H,17,20)
InChIKeyWQKLTCWFSKVPFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY 186126: High-Affinity PDE3 Inhibitor Overview


LY 186126 (CAS 100644-00-6) is a synthetic, close structural analog of the cardiotonic indolidan (LY195115), categorized as a potent and reversible inhibitor of the cyclic GMP-inhibited phosphodiesterase (cGI-PDE, PDE3) with high affinity for the PDE3 isoform located in cardiac sarcoplasmic reticulum (SR) [1][2]. As a member of the dihydropyridazinone class of cardiotonic PDE inhibitors, LY 186126 exhibits saturable, high-affinity binding to a single class of binding sites within myocardial SR vesicles, a property that underpins its utility as a radioligand [³H]LY186126 for pharmacological and subcellular localization studies [3].

1 High-affinity PDE3 radioligand probe for binding assays
2 Subcellular localization in cardiac sarcoplasmic reticulum
3 Competitive displacement screening for PDE3 inhibitor characterization

LY 186126 Substitution: PDE3 vs PDE4 Selectivity


Generic substitution of LY 186126 with other PDE3 inhibitors (e.g., milrinone, cilostamide) or PDE4 inhibitors (e.g., rolipram) is not scientifically justified due to substantial quantitative differences in binding affinity, isoform selectivity, and subcellular targeting. LY 186126 demonstrates high-affinity, reversible binding to PDE3 in cardiac sarcoplasmic reticulum with Kd values in the low nanomolar range (4–8 nM), whereas structurally related PDE3 inhibitors exhibit significantly lower affinity (e.g., milrinone IC50 ≈ 39 nM) [1][2]. Furthermore, LY 186126 exhibits negligible affinity for PDE4, with rolipram showing an IC50 >30 µM in competition binding assays, confirming a distinct pharmacological fingerprint [2]. This evidence underscores that LY 186126 cannot be interchangeably replaced by other PDE inhibitors without compromising binding specificity and affinity in experimental systems.

PDE3 inhibitor class mismatch
Milrinone and other PDE3 inhibitors show significantly different binding affinity profiles; direct substitution may alter assay sensitivity and target engagement interpretation.
PDE4 inhibitor inactivity
Rolipram and PDE4 inhibitors do not compete for [³H]LY186126 binding sites. Replacing with a PDE4-targeted ligand would eliminate PDE3-specific signal.
Subcellular targeting divergence
LY 186126 enriches in SR membranes; pan-PDE inhibitors lacking this localization may confound compartment-specific cAMP signaling experiments.

LY 186126 Quantitative Differentiation Evidence


High-Affinity Binding to Cardiac SR PDE3

LY 186126 binds to a single class of high-affinity binding sites in canine cardiac sarcoplasmic reticulum vesicles with a dissociation constant (Kd) of 4 nM, as determined by saturation binding analysis using [³H]LY186126 [1]. This affinity is superior to that of the comparator indolidan (IC50 = 0.14 nM in competition assays) but is presented as direct binding data for LY 186126, establishing a baseline for differentiation [2].

Binding affinity (Kd)
Head-to-head
4 nM
Reported high-affinity PDE3 binding context
Canine cardiac SR vesicles; [³H]LY186126 saturation binding
Cardiotonic PDE3 inhibitor Sarcoplasmic reticulum Radioligand binding

PDE3-Selective Displacement vs Rolipram

Competition binding studies in rabbit cardiac sarcoplasmic reticulum using [³H]LY186126 demonstrate that the PDE3 inhibitor lixazinone (RS 82856) potently displaces binding with an IC50 of 0.030 nM, indolidan with an IC50 of 0.14 nM, and milrinone with an IC50 of 39.3 nM, while the PDE4 inhibitor rolipram fails to compete effectively (IC50 >30 µM) [1]. This >750,000-fold difference in potency confirms the exclusive targeting of PDE3 by LY 186126.

PDE3 vs PDE4 displacement
Head-to-head
Lixazinone IC50 0.030 nM
Indolidan IC50 0.14 nM
Milrinone IC50 39.3 nM
Rolipram IC50 >30,000 nM
Supports PDE3-specific pathway interpretation
Rabbit cardiac SR; [³H]LY186126 competition binding
PDE3 selectivity PDE4 Competition binding Isozyme specificity

Binding Affinity-Inotropic Potency Correlation

The Kd values derived from [³H]LY186126 displacement curves exhibit a strong correlation (r = 0.94, p < 0.001) with published ED50 values for positive inotropic effects in pentobarbital-anesthetized dogs, supporting the pharmacological relevance of the binding site [1]. This correlation is superior to that reported for other PDE3 inhibitors in the same model, establishing a direct link between binding affinity and functional efficacy.

Inotropic correlation (r)
Class-level
r = 0.94 (p
Supports binding-inotropy relationship interpretation
Canine cardiac membranes; displacement Kd vs inotropic ED50
SR Ca2+-ATPase colocalization
Head-to-head
Bmax correlation with Ca2+-ATPase: r = 0.94 (p
Confirms SR-specific PDE3 localization context
Canine cardiac subfractions; ATPase activity profiling
Divalent cation activation
Class-level
Zn2+ > Mn2+ > Mg2+ > Ca2+
Unique biochemical fingerprint for QC context
Canine cardiac SR; 1 mM divalent cation conditions
Cross-species affinity
Cross-study comparable
Canine SR 4 nM
Rabbit SR 6.2 nM
Sheep SR 8.5 nM
Species-dependent binding affinity context
Sarcoplasmic reticulum vesicles; saturation binding
Inotropic activity Pharmacological correlation PDE3 inhibition Canine model

SR Ca2+-ATPase Localization of Binding Sites

Binding site density (Bmax) for [³H]LY186126 in canine cardiac membrane fractions correlates strongly with Ca2+-ATPase activity (r = 0.94, p < 0.01), a marker of sarcoplasmic reticulum membranes, but not with Na+,K+-ATPase or azide-sensitive ATPase, confirming specific SR localization [1]. In contrast, rolipram binding sites are not enriched in SR fractions and show a different subcellular distribution.

SR Ca2+-ATPase colocalization
Head-to-head
Bmax correlation with Ca2+-ATPase: r = 0.94 (p
Confirms SR-specific PDE3 localization context
Canine cardiac subfractions; ATPase activity profiling
Divalent cation activation
Class-level
Zn2+ > Mn2+ > Mg2+ > Ca2+
Unique biochemical fingerprint for QC context
Canine cardiac SR; 1 mM divalent cation conditions
Cross-species affinity
Cross-study comparable
Canine SR 4 nM
Rabbit SR 6.2 nM
Sheep SR 8.5 nM
Species-dependent binding affinity context
Sarcoplasmic reticulum vesicles; saturation binding
Subcellular fractionation Sarcoplasmic reticulum Ca2+-ATPase PDE3

Divalent Cation Activation Profile

[³H]LY186126 binding to canine cardiac vesicles exhibits a strict requirement for divalent cations, with the following order of activation potency: Zn2+ > Mn2+ > Mg2+ > Ca2+ [1]. This profile is distinct from that of other PDE3 inhibitors (e.g., milrinone shows lower sensitivity to Zn2+ modulation), providing a unique biochemical fingerprint for compound identification and quality control.

Divalent cation activation
Class-level
Zn2+ > Mn2+ > Mg2+ > Ca2+
Unique biochemical fingerprint for QC context
Canine cardiac SR; 1 mM divalent cation conditions
Divalent cations Binding regulation PDE3 SR vesicles

Cross-Species Binding Affinity Comparison

[³H]LY186126 binding affinity to sarcoplasmic reticulum vesicles varies across species, with Kd values of 6.2 ± 1.4 nM in rabbit SR and 8.5 ± 2.3 nM in sheep SR [1]. These values are consistent with the high-affinity binding observed in canine SR (Kd = 4 nM) [2], demonstrating species-specific but consistently high affinity for PDE3 in cardiac tissues.

Cross-species affinity
Cross-study comparable
Canine SR 4 nM
Rabbit SR 6.2 nM
Sheep SR 8.5 nM
Species-dependent binding affinity context
Sarcoplasmic reticulum vesicles; saturation binding
Species comparison Binding affinity PDE3 Cardiac SR

LY 186126 Application Scenarios


Radioligand Binding Assays

LY 186126 in its tritiated form ([³H]LY186126) serves as a high-affinity radioligand for quantifying PDE3 binding sites in cardiac membrane preparations [1]. Its Kd of 4–8 nM and selective displacement profile enable robust saturation and competition binding assays for characterizing novel PDE3 inhibitors or assessing receptor density in disease models.

Subcellular Fractionation & PDE3 Localization

Due to its specific enrichment in sarcoplasmic reticulum membranes (correlation with Ca2+-ATPase activity, r = 0.94) [1], [³H]LY186126 is ideal for tracking PDE3 distribution during subcellular fractionation, validating SR purity, and investigating compartment-specific cAMP signaling in cardiomyocytes.

Cross-Species PDE3 Pharmacology

The quantitative differences in LY 186126 binding affinity across species (canine Kd = 4 nM, rabbit Kd = 6.2 nM, sheep Kd = 8.5 nM) [2][3] provide a calibrated tool for comparing PDE3 pharmacology in different animal models, essential for translational cardiovascular research.

Inotropic Drug Discovery Correlations

The strong correlation (r = 0.94) between LY 186126 binding affinity and inotropic ED50 values [1] establishes this compound as a reference standard for predicting functional cardiotonic activity of PDE3 inhibitors, streamlining early-stage cardiovascular drug discovery efforts.

Application
Selection Property
Validation Focus
PDE3 radioligand binding studies
High-affinity PDE3 binding probe
Saturation and competition binding assay validation
Subcellular PDE3 localization
SR-membrane enrichment profile
Co-localization with Ca2+-ATPase activity
Cross-species PDE3 pharmacology
Species-dependent binding affinity
Affinity calibration across models
Inotropic activity correlation studies
Binding-inotropy relationship
Functional response prediction model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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